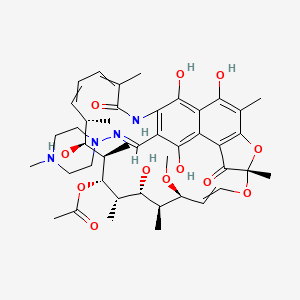

25-Deacetyl-23-acetyl Rifampicin

描述

25-Deacetyl-23-acetyl Rifampicin (CAS 1416773-23-3) is a structural analog and impurity of the antibiotic rifampicin, a member of the rifamycin class used to treat tuberculosis and other bacterial infections. Its molecular formula is C₄₃H₅₈N₄O₁₂, with a molecular weight of 822.94 g/mol . This compound arises from metabolic or synthetic modifications of rifampicin, specifically through deacetylation at the 25-position and acetylation at the 23-position. It is identified as Rifampicin Impurity 18 in pharmacopeial standards, underscoring its relevance in pharmaceutical quality control .

属性

IUPAC Name |

[(7S,11S,12S,13R,14S,15R,16R,17S,18S)-2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)35(50)25(5)39(58-27(7)48)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11?,19-14?,22-13?,44-20+/t21-,23+,24+,25-,29-,34-,35+,39+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHVNNJVNAODFP-BKPSJPIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)OC(=O)C)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)OC(=O)C)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 25-Deacetyl-23-acetyl Rifampicin typically involves the modification of Rifampicin through selective deacetylation and acetylation reactions. The process begins with the deacetylation of Rifampicin at the 25th position using specific esterases or chemical reagents. This is followed by the acetylation at the 23rd position using acetic anhydride or acetyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves continuous flow synthesis techniques to enhance yield and efficiency. Starting from Rifamycin S, the process includes two main steps: formation of an intermediate compound and subsequent modification to achieve the desired acetylation and deacetylation. This method is optimized to reduce the use of expensive reagents and improve overall yield .

化学反应分析

Types of Reactions: 25-Deacetyl-23-acetyl Rifampicin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have altered antimicrobial properties.

Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride and acetyl chloride are employed for acetylation reactions.

Major Products Formed: The major products formed from these reactions include various acetylated and deacetylated derivatives of Rifampicin, each with distinct pharmacological properties .

科学研究应用

25-Deacetyl-23-acetyl Rifampicin has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the study of Rifampicin derivatives.

Biology: The compound is studied for its pharmacokinetics and metabolism in biological systems.

Medicine: Research focuses on its potential as an alternative or adjunctive therapy for tuberculosis and other bacterial infections.

Industry: It is utilized in the development of new antibiotics and in the quality control of pharmaceutical products

作用机制

The mechanism of action of 25-Deacetyl-23-acetyl Rifampicin involves inhibition of bacterial DNA-dependent RNA polymerase, similar to Rifampicin. This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The compound’s activity is partly attributed to its ability to bind to the beta subunit of the RNA polymerase enzyme .

相似化合物的比较

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between 25-Deacetyl-23-acetyl Rifampicin and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Parent Drug | Key Modifications |

|---|---|---|---|---|---|

| This compound | 1416773-23-3 | C₄₃H₅₈N₄O₁₂ | 822.94 | Rifampicin | Deacetylation (C25), acetylation (C23) |

| 25-O-Desacetyl-23-O-acetyl Rifabutin | 1242076-43-2 | C₄₆H₆₂N₄O₁₁ | 847.005 | Rifabutin | Deacetylation (C25), acetylation (C23) |

| 25-Deacetoxy-25-hydroxyrifamycin S | 17555-51-0 | C₃₅H₄₃NO₁₁ | 665.72 | Rifamycin S | Deacetoxylation (C25), hydroxylation (C25) |

| 25-Desacetyl Rifampicin-d4 | 13292-46-1 | C₃₇H₄₇D₄N₃O₁₂ | ~763.85 (estimated) | Rifampicin | Deuterated derivative, deacetylation (C25) |

Key Observations :

- Parent Drug Influence : The parent drug backbone (rifampicin vs. rifabutin vs. rifamycin S) dictates the core structure and biological activity. Rifabutin derivatives, for instance, have a longer alkyl side chain, enhancing lipophilicity and tissue penetration .

- Functional Group Modifications : Acetylation/deacetylation at positions 23 and 25 alters solubility and metabolic stability. For example, this compound’s dual modification may reduce hepatic clearance compared to rifampicin .

- Isotopic Labeling : Deuterated analogs like 25-Desacetyl Rifampicin-d4 are used in pharmacokinetic studies to trace metabolite pathways .

Pharmacokinetic and Metabolic Differences

- Rifampicin vs. This compound: Rifampicin undergoes hepatic deacetylation to form 25-desacetyl Rifampicin, a major metabolite with reduced antimicrobial activity .

Rifabutin vs. 25-O-Desacetyl-23-O-acetyl Rifabutin :

Research Findings and Clinical Relevance

Pharmacokinetic Studies :

- A 2013 study compared rifampicin and 25-desacetyl Rifampicin in healthy volunteers, finding that the metabolite’s AUC (Area Under Curve) was 40% lower, suggesting rapid clearance . Analogous data for this compound are pending but hypothesized to show even lower exposure due to increased lipophilicity.

- Rifabutin’s 23-O-acetyl derivative demonstrated a 30% reduction in Cmax (peak serum concentration) in animal models, correlating with diminished in vivo efficacy .

Regulatory Considerations :

- The European Pharmacopoeia lists this compound under "Rifampicin Impurity 18," requiring rigorous quantification during manufacturing . Similarly, 25-O-Desacetyl Rifabutin is classified as "Rifabutin EP Impurity E" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。